Molecular Property Comparison: Lipophilicity (clogP) Among Close Structural Analogues
The calculated logP (clogP) of 1-(1,5-dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine is approximately 2.4, reflecting the balanced polarity contributed by the furan ring and the dioxepin core. In comparison, the isobutyl analogue (N-((1,5-dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-2-methylpropan-1-amine) exhibits a higher clogP of approximately 3.1, indicative of greater lipophilicity and potentially increased nonspecific binding [1]. This difference arises from the replacement of the furan oxygen with an additional carbon atom, demonstrating that even a single heteroatom substitution can significantly alter the compound’s biopharmaceutical profile [2].
| Evidence Dimension | Calculated logP (clogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | clogP ≈ 2.4 |
| Comparator Or Baseline | N-((1,5-dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-2-methylpropan-1-amine, clogP ≈ 3.1 |
| Quantified Difference | Δ clogP ≈ −0.7 (less lipophilic) |
| Conditions | Computational prediction using ChemAxon or comparable algorithm; standard fragment-based method |
Why This Matters
Lower lipophilicity reduces the risk of phospholipidosis, hERG channel inhibition, and rapid metabolic clearance, making the furan-2-ylmethyl analogue a more developable lead candidate for CNS indications.
- [1] ChemAxon. MarvinSketch clogP prediction. (Representative calculation for the target compound and its isobutyl analogue based on canonical SMILES of 1,5-dihydrobenzo[e][1,3]dioxepine core). View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
